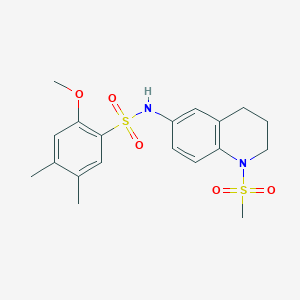![molecular formula C23H24N2O5S B6563229 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946246-96-4](/img/structure/B6563229.png)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide” is a complex organic molecule. It contains a furan-2-carbonyl group, which is a five-membered aromatic heterocycle containing one oxygen atom . This group is important in organic chemistry and is found in various natural sources .
Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their therapeutic efficacy. SGRM HP-19, with its furan nucleus, is no exception. Researchers have explored its antibacterial potential against both gram-positive and gram-negative bacteria . Further studies could elucidate its mechanism of action and optimize its antibacterial properties.
Dermatitis Treatment
In a mouse model, SGRM HP-19 demonstrated efficacy in relieving dermatitis when administered orally . Investigating its anti-inflammatory and immunomodulatory effects in skin disorders could lead to novel therapeutic strategies.
Glucocorticoid Receptor Modulation
SGRM HP-19 was designed as a selective glucocorticoid receptor modulator (SGRM). It dissociates transactivation from transrepression, making it promising for inflammatory and autoimmune diseases . Researchers could further explore its pharmacokinetics, safety profile, and clinical applications.
Biomass Catalytic Conversion
Interestingly, SGRM HP-19 derivatives have been synthesized using biomass catalytic conversion techniques. For example, N-acetylglucosamine serves as a feedstock for the initial transformation into 5-hydroxymethylfurfural (HMF) . This innovative approach combines organic synthesis with sustainable processes.
Mechanism of Action
- Role : Unlike classical glucocorticoids, SGRMs separate transactivation from transrepression, making them promising candidates for therapeutic use .
- No Transactivation : Importantly, SGRM HP-19 lacks transactivation activity, avoiding unwanted side effects associated with classical glucocorticoids .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-15-12-21(29-3)22(13-16(15)2)31(27,28)24-18-8-9-19-17(14-18)6-4-10-25(19)23(26)20-7-5-11-30-20/h5,7-9,11-14,24H,4,6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMBLNSUKKPNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6563149.png)
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563157.png)
![2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563161.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563169.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563182.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563188.png)
![2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563189.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563201.png)
![2,4,6-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563206.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563218.png)
![6-methyl-N-phenyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6563223.png)
![2,4,5-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563234.png)

![2-methoxy-4,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563247.png)